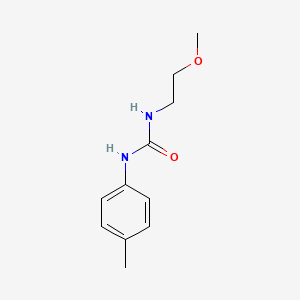
N-(2-methoxyethyl)-N'-(4-methylphenyl)urea
描述
N-(2-methoxyethyl)-N'-(4-methylphenyl)urea, commonly known as MEMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMU is a urea derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
作用机制
The mechanism of action of MEMU is not well understood. However, it is known that MEMU forms stable complexes with metal ions which can then undergo various reactions. The presence of MEMU in the reaction mixture can affect the rate and selectivity of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MEMU. However, it has been reported that MEMU can inhibit the growth of cancer cells in vitro. The exact mechanism of this inhibition is not clear and requires further investigation.
实验室实验的优点和局限性
MEMU has several advantages as a reagent in organic synthesis and as a ligand in coordination chemistry. It is relatively easy to synthesize and has good stability under standard reaction conditions. MEMU can also form stable complexes with various metal ions, making it a versatile ligand for coordination chemistry. However, MEMU has some limitations as well. It is not very soluble in common organic solvents, which can limit its use in certain reactions. Additionally, MEMU can be expensive to synthesize, which can be a limiting factor for some researchers.
未来方向
There are several future directions for research on MEMU. One area of interest is the development of new coordination complexes of MEMU with different metal ions and their applications in organic transformations. Another area of research is the investigation of the mechanism of action of MEMU and its potential use as an anti-cancer agent. Additionally, the synthesis of new derivatives of MEMU with improved solubility and reactivity could expand its applications in organic synthesis. Finally, the development of new synthetic routes for MEMU could reduce its cost and make it more accessible to researchers.
Conclusion:
In conclusion, MEMU is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MEMU can be synthesized by reacting 4-methylphenyl isocyanate with 2-methoxyethylamine in the presence of a suitable catalyst. MEMU has been extensively used as a ligand in coordination chemistry and as a reagent in organic synthesis. While there is limited information available on the biochemical and physiological effects of MEMU, it has shown potential as an anti-cancer agent. MEMU has several advantages as a reagent and ligand, but also has some limitations. The future directions for research on MEMU include the development of new coordination complexes, investigation of the mechanism of action, synthesis of new derivatives, and development of new synthetic routes.
合成方法
MEMU can be synthesized by reacting 4-methylphenyl isocyanate with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate carbamate which is then converted to MEMU by the action of a dehydrating agent. The yield of MEMU can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
科学研究应用
MEMU has been extensively used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The coordination complexes of MEMU have been studied for their catalytic activity in various organic transformations such as oxidation, reduction, and cross-coupling reactions. MEMU has also been used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)13-11(14)12-7-8-15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBKFUXHTDGNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975168 | |
| Record name | N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59759-09-0 | |
| Record name | NSC124873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



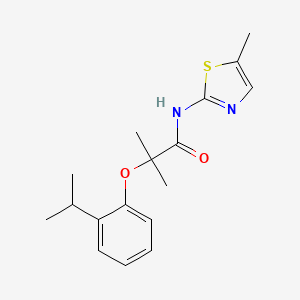
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)
![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)
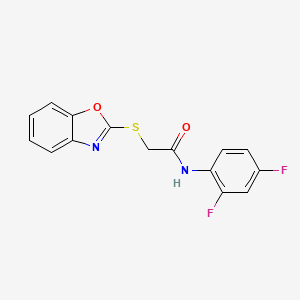
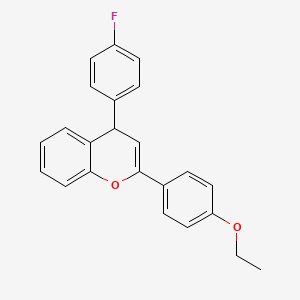
![N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide](/img/structure/B5102244.png)
![N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5102247.png)
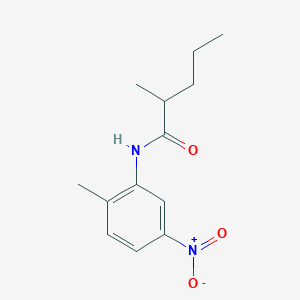
![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5102257.png)